Cas no 832-83-7 (3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one)

3-Hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a specialized heterocyclic compound featuring a hydrazinylidene moiety fused to a 2-oxoindoline scaffold with an allyl substituent. This structure imparts reactivity suitable for applications in medicinal chemistry and organic synthesis, particularly as a versatile intermediate for constructing indole-based derivatives. The presence of both hydrazine and allyl groups offers dual functionalization potential, enabling selective modifications for targeted molecular design. Its stable yet reactive framework makes it valuable for developing pharmacophores or agrochemical precursors. The compound's synthetic flexibility and well-defined reactivity profile enhance its utility in research settings requiring precise structural control.
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one structure
832-83-7 structure
Product name:3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
CAS No:832-83-7
MF:C11H11N3O
MW:201.22454
CID:732018
PubChem ID:767127

3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2,3-dione,1-(2-propen-1-yl)-, 3-hydrazone
    • 1-ALLYL-3-HYDRAZONO-1,3-DIHYDRO-INDOL-2-ONE
    • 1-Allyl-3-hydrazono-2-oxo-indolin
    • 832-83-7
    • 3-diazenyl-1-prop-2-enylindol-2-ol
    • Oprea1_694447
    • 1H-Indole-2,3-dione,1-(2-propen-1-yl)-,3-hydrazone
    • CS-0219586
    • MFCD00614456
    • AKOS001072781
    • 1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone
    • SB65655
    • Z56886513
    • (3Z)-3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
    • SCHEMBL7099244
    • 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
    • HMS1588K21
    • AKOS030698266
    • AKOS001590327
    • EN300-04393
    • 1-Allyl-3-hydrazonoindolin-2-one
    • MDL: MFCD00614456
    • Inchi: InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6H,1,7,12H2/b13-10-
    • InChI Key: OHYXKZLBQBTAIO-RAXLEYEMSA-N
    • SMILES: C=CCN1C2=CC=CC=C2/C(=N/N)/C1=O

Computed Properties

  • Exact Mass: 201.090212
  • Monoisotopic Mass: 201.090212
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 58.7

Experimental Properties

  • Density: 1.24
  • Boiling Point: 366.6°C at 760 mmHg
  • Flash Point: 175.5°C
  • Refractive Index: 1.634

3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290256-100mg
1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone
832-83-7 97%
100mg
¥1663.00 2024-07-28
Chemenu
CM525994-1g
1-Allyl-3-hydrazonoindolin-2-one
832-83-7 97%
1g
$*** 2023-05-29
Enamine
EN300-04393-0.1g
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
832-83-7 95.0%
0.1g
$66.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290256-2.5g
1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone
832-83-7 97%
2.5g
¥10860.00 2024-07-28
Enamine
EN300-04393-0.25g
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
832-83-7 95.0%
0.25g
$92.0 2025-03-21
TRC
H955853-100mg
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
832-83-7
100mg
$ 95.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290256-50mg
1-(2-Propen-1-yl)-1H-indole-2,3-dione-3-hydrazone
832-83-7 97%
50mg
¥1728.00 2024-07-28
Enamine
EN300-04393-5.0g
3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
832-83-7 95.0%
5.0g
$743.0 2025-03-21
A2B Chem LLC
AC40692-500mg
1-Allyl-3-hydrazonoindolin-2-one
832-83-7 95%
500mg
$220.00 2024-04-19
Aaron
AR0056KG-5g
1H-Indole-2,3-dione,1-(2-propen-1-yl)-, 3-hydrazone
832-83-7 95%
5g
$1047.00 2023-12-14

Additional information on 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one

Research Briefing on 3-Hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one (CAS: 832-83-7)

Recent studies have highlighted the growing interest in 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one (CAS: 832-83-7), a compound with significant potential in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, providing a comprehensive overview for researchers in the field.

The compound, characterized by its unique indole-2-one scaffold, has been investigated for its role as a versatile intermediate in medicinal chemistry. Recent synthetic approaches have focused on optimizing yield and purity, with green chemistry principles being increasingly applied to reduce environmental impact. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity.

Biological evaluations have revealed promising activity against a range of molecular targets. Notably, 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one has demonstrated inhibitory effects on key enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Mechanistic studies indicate that the compound interacts with specific amino acid residues in the active sites of these enzymes, providing a foundation for further structure-activity relationship (SAR) studies.

In addition to its anti-inflammatory properties, preliminary data suggest that the compound may exhibit antitumor activity. Cell-based assays have shown dose-dependent inhibition of cancer cell proliferation, particularly in lines with overexpression of certain oncogenic proteins. These findings are supported by molecular docking simulations, which predict favorable binding interactions with target proteins involved in cell cycle regulation.

Pharmacokinetic studies are still in early stages, but initial results indicate moderate bioavailability and acceptable metabolic stability in preclinical models. Researchers are exploring formulation strategies to enhance solubility and tissue penetration, with nanoparticle-based delivery systems showing particular promise. Toxicological assessments to date have reported a favorable safety profile at therapeutic doses, though comprehensive studies are needed to fully characterize potential off-target effects.

The compound's versatility is further evidenced by its use as a building block in the synthesis of more complex molecules. Recent publications describe its incorporation into hybrid structures designed to target multiple disease pathways simultaneously. This multi-target approach aligns with current trends in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders.

Looking ahead, researchers emphasize the need for more extensive in vivo studies to validate the therapeutic potential of 3-hydrazinylidene-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical features and demonstrated biological activities position it as a promising candidate for future drug development programs.

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